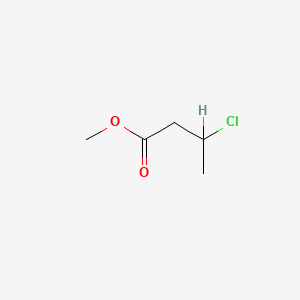

Methyl 3-chlorobutanoate

Description

Properties

IUPAC Name |

methyl 3-chlorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQHWBXUKZBPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002133 | |

| Record name | Methyl 3-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-76-5 | |

| Record name | Butanoic acid, 3-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chlorobutanoate (CAS 817-76-5)

This technical guide provides a comprehensive overview of Methyl 3-chlorobutanoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its physicochemical properties, synthesis, reactivity, analytical methods, and safety protocols. The information herein is synthesized from authoritative sources to ensure technical accuracy and practical applicability.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral chlorinated ester that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the ester functional group and the secondary chloride, which allows for a range of chemical transformations.

Key Identifiers and Molecular Structure

-

Synonyms: Methyl 3-chlorobutyrate, β-chloro-n-butyric acid methyl ester[3]

-

Molecular Weight: 136.58 g/mol [4]

-

Canonical SMILES: CC(CC(=O)OC)Cl[1]

-

InChI Key: HDQHWBXUKZBPDN-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The physical properties of this compound are essential for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Boiling Point | 150 °C at 760 mmHg | [2] |

| Density | 1.081 g/cm³ | [2] |

| Refractive Index | 1.417 | [2] |

| Flash Point | 48.1 °C | [2] |

| Topological Polar Surface Area | 26.3 Ų | [1][4] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Manufacturing

The most common and industrially relevant method for synthesizing this compound is the Fischer esterification of 3-chlorobutanoic acid with methanol, catalyzed by a strong acid. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[5][6]

Fischer Esterification Workflow

The diagram below illustrates the general workflow for the acid-catalyzed esterification of 3-chlorobutanoic acid.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-chlorobutanoic acid and methanol.

Materials:

-

3-chlorobutanoic acid (1.0 mol)

-

Anhydrous methanol (5.0 mol, excess)

-

Concentrated sulfuric acid (0.1 mol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

-

Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Mixture: To the flask, add 3-chlorobutanoic acid and excess anhydrous methanol. Begin stirring.

-

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture. The addition is exothermic and should be done slowly.

-

Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will evolve.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual water and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, then filter.

-

Solvent Removal: Remove the ethyl acetate using a rotary evaporator.

-

Purification: Purify the resulting crude ester by fractional distillation under reduced pressure to yield pure this compound.[5][7][8]

Chemical Reactivity and Synthetic Applications

This compound is a valuable intermediate due to its two reactive sites: the electrophilic carbonyl carbon of the ester and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.

Key Reaction Pathways

The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides), making it a precursor for a range of 3-substituted butanoates. The ester group can undergo hydrolysis, transesterification, or reduction.

Caption: Key reaction pathways for this compound.

Role in Pharmaceutical and Agrochemical Synthesis

While specific, large-scale applications are more prominently documented for its isomer, Methyl 4-chlorobutanoate, the 3-chloro isomer is a critical building block for introducing a chiral butanoate moiety.[9][10] Its utility lies in the synthesis of complex target molecules where precise stereochemistry at the C3 position is required. It can serve as a precursor in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): For creating analogues of natural products or designing molecules with specific pharmacophores.

-

Agrochemicals: As a starting material for certain classes of pesticides and herbicides where the butanoate structure is key to biological activity.[10]

Spectroscopic and Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of this compound. NMR spectroscopy, IR spectroscopy, and mass spectrometry are standard techniques. PubChem confirms the availability of spectral data for this compound.[4]

Predicted NMR Spectral Data

¹H NMR (Proton NMR):

-

~3.7 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH₃).

-

~4.4 ppm (multiplet, 1H): The proton on the carbon bearing the chlorine atom (-CHCl-).

-

~2.8 ppm (doublet of doublets, 2H): The two diastereotopic protons on the carbon adjacent to the carbonyl group (-CH₂CO-).

-

~1.6 ppm (doublet, 3H): The three protons of the terminal methyl group (-CH(Cl)CH₃).

¹³C NMR (Carbon NMR):

-

~170 ppm: Carbonyl carbon of the ester group (C=O).

-

~55 ppm: Carbon of the methyl ester group (-OCH₃).

-

~52 ppm: Carbon bearing the chlorine atom (-CHCl-).

-

~45 ppm: Carbon adjacent to the carbonyl group (-CH₂CO-).

-

~22 ppm: Carbon of the terminal methyl group (-CH(Cl)CH₃).

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the quantitative analysis and purity assessment of volatile compounds like this compound.

Caption: General workflow for the quantitative analysis of this compound by GC-MS.

GC-MS Protocol

Objective: To determine the purity and concentration of this compound.

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

-

Capillary Column: Mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).

-

Carrier Gas: Helium, constant flow rate of ~1.5 mL/min.

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade).

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 220 °C.

-

Hold: Hold at 220 °C for 5 minutes.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.

-

Expected Fragments: Molecular ion (m/z=136/138 for ³⁵Cl/³⁷Cl isotopes), and characteristic fragments such as [M-OCH₃]⁺, [M-Cl]⁺, and [CH₃CO]⁺.

Procedure:

-

Standard Preparation: Prepare a stock solution of a certified reference standard of this compound. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a concentration within the calibration range.

-

Analysis: Inject the standards and samples into the GC-MS system.

-

Data Processing: Integrate the peak corresponding to this compound. Confirm identity by matching the retention time and mass spectrum with the standard. Quantify the sample using the linear regression from the calibration curve.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]

GHS Classification

-

Pictogram:

-

Signal Word: Warning [3]

Hazard and Precautionary Statements

Hazard Statements (H-Statements): [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [3]

-

P261: Avoid breathing vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage Recommendations

-

Engineering Controls: Handle in a well-ventilated area, preferably inside a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[3]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.

Conclusion

This compound (CAS 817-76-5) is a significant chemical intermediate with well-defined properties and reactivity. Its synthesis via Fischer esterification is a robust and scalable method. The dual reactivity of its ester and chloride functional groups makes it a versatile precursor for more complex molecules in the pharmaceutical and agrochemical industries. Proper analytical characterization, primarily by GC-MS and NMR, is essential for quality control. Adherence to strict GHS safety protocols is mandatory for its handling and storage to mitigate risks of skin, eye, and respiratory irritation. This guide provides the foundational technical knowledge required for the effective and safe utilization of this compound in a research and development setting.

References

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

Zeng, Z., et al. (2019). Determination of Short Chain Chlorinated Paraffins in Textile Samples by GC-MS. American Journal of Applied Chemistry, 7(3), 104-109. Retrieved from [Link]

-

Anonymous. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Methyl 3-methyl-2-butenoate in Modern Chemical Synthesis. Retrieved from [Link]

-

Gao, W., et al. (2014). Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry. Environmental Science & Technology, 48(15), 8740-8747. Retrieved from [Link]

-

Anonymous. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR-TOFMS with a Novel Ion Source. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Short Chain Chlorinated Paraffins (SCCPs) by GC-Q/TOF using Complimentary and Novel Ionization. Retrieved from [Link]

- Google Patents. (2017). CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638135, methyl (3R)-3-chlorobutanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, December 30). 1H and 13C NMR spectra of 3-methylbutan-1-ol (3-methyl-1-butanol). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. aksci.com [aksci.com]

- 4. methyl (3R)-3-chlorobutanoate | C5H9ClO2 | CID 638135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-Chlorobutanoate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Chiral Building Block

Methyl 3-chlorobutanoate (CAS No. 817-76-5) is a halogenated ester of significant interest to the scientific community, particularly those in synthetic organic chemistry and pharmaceutical development.[1] As a bifunctional molecule, it possesses two key reactive sites: a secondary alkyl chloride and a methyl ester. This duality allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its chiral center at the C3 position further enhances its utility, providing a gateway to enantiomerically pure target molecules, a critical consideration in modern drug design.

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work. The information presented herein is a synthesis of established chemical principles and available technical data, designed to provide both foundational knowledge and practical insights.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. These properties dictate appropriate handling, purification, and characterization methods.

Identifiers and Core Properties

The key identifiers and physical properties of this compound are summarized below. This data is essential for accurate documentation, safety assessment, and experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 3-chlorobutyrate, 3-Chlorobutanoic acid methyl ester | [2] |

| CAS Number | 817-76-5 | [1][2] |

| Molecular Formula | C₅H₉ClO₂ | [1][2] |

| Molecular Weight | 136.58 g/mol | [1] |

| Boiling Point | 150 °C at 760 mmHg | [2] |

| Density | 1.081 g/cm³ | [2] |

| Flash Point | 48.1 °C | [2] |

| Refractive Index | 1.417 | [2] |

Spectroscopic Profile (Predicted)

While a publicly available, peer-reviewed full spectroscopic dataset for this compound is not readily found, its structure allows for a confident prediction of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This predictive analysis is a crucial skill for chemists to confirm the identity and purity of synthesized materials.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

-

~1.6 ppm (Doublet, 3H): This signal corresponds to the methyl protons (C4). It is split into a doublet by the single proton on the adjacent chiral carbon (C3).

-

~2.8 ppm (Doublet of Doublets, 2H): These are the methylene protons (C2). They are diastereotopic due to the adjacent chiral center. They are split by the proton on C3, and would likely appear as a complex multiplet, often approximated as a doublet of doublets.

-

~3.7 ppm (Singlet, 3H): This sharp singlet is characteristic of the methyl ester protons (-OCH₃), which have no adjacent protons to couple with.

-

~4.4 ppm (Multiplet, 1H): This signal represents the proton on the carbon bearing the chlorine atom (C3). It will be split by the three protons on C4 and the two protons on C2, resulting in a complex multiplet.

¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to display five signals, as all five carbon atoms are in unique chemical environments.

-

~25 ppm: The methyl carbon at C4.

-

~48 ppm: The methylene carbon at C2.

-

~52 ppm: The methyl ester carbon (-OCH₃).

-

~55 ppm: The C3 carbon, which is shifted downfield due to the direct attachment of the electronegative chlorine atom.[3]

-

~170 ppm: The carbonyl carbon of the ester group, which characteristically appears far downfield.[3]

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 136. A characteristic isotopic pattern for the presence of one chlorine atom would be observed, with an (M+2)⁺ peak at m/z = 138 that is approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the chlorine atom (-Cl, 35/37 Da).

Synthesis and Manufacturing

The most direct and common conceptual method for synthesizing this compound is through the hydrochlorination of Methyl Crotonate. This reaction is a classic example of an electrophilic addition to the carbon-carbon double bond of an α,β-unsaturated ester.

Caption: Synthesis of this compound via Electrophilic Addition.

Experimental Protocol: Synthesis from Methyl Crotonate

This protocol describes a plausible and robust laboratory-scale synthesis. The causality behind the steps is explained to ensure trustworthiness and reproducibility.

Materials:

-

Methyl Crotonate (CAS 623-43-8)

-

Anhydrous Methanol

-

Hydrogen Chloride gas or concentrated Hydrochloric Acid

-

Anhydrous Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

Reaction Setup: A solution of methyl crotonate (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-water bath.

-

Causality: The reaction is performed at a low temperature to control the exothermicity of the HCl addition and to minimize potential side reactions. Anhydrous conditions are preferred to prevent hydrolysis of the ester.

-

-

HCl Addition: Dry hydrogen chloride gas is bubbled through the solution slowly for 1-2 hours, or concentrated hydrochloric acid (1.5 eq) is added dropwise. The reaction is then allowed to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Causality: HCl acts as the electrophile. The proton adds to the α-carbon, and the resulting carbocation is formed at the β-carbon (C3), which is stabilized by the adjacent methyl group. The chloride ion then attacks this carbocation in a classic Markovnikov addition.

-

-

Workup and Neutralization: The reaction mixture is concentrated under reduced pressure to remove excess methanol and HCl. The residue is redissolved in dichloromethane and washed carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Causality: This step neutralizes any remaining acid. The use of a weak base like sodium bicarbonate is crucial to avoid promoting elimination reactions (forming the starting material back) or hydrolysis of the ester product.

-

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed with brine, then dried over anhydrous magnesium sulfate.

-

Causality: This ensures complete recovery of the product from the aqueous phase and removes all traces of water, which could interfere with the final purification.

-

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

-

Causality: Vacuum distillation is the preferred method for purifying liquids with relatively high boiling points, as it allows the distillation to occur at a lower temperature, preventing thermal decomposition of the product.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two distinct functional groups. The reactivity at each site can be selectively addressed based on the choice of reagents and reaction conditions.

Caption: Key Reactive Sites and Pathways of this compound.

Nucleophilic Substitution at the C3 Position

The carbon atom bonded to the chlorine is a secondary electrophilic center, making it susceptible to nucleophilic substitution. This is arguably the most valuable reaction pathway for this molecule.

-

Mechanism: The reaction typically proceeds via an Sₙ2 mechanism.[4] A nucleophile attacks the carbon atom, and the chloride ion is displaced as the leaving group. Because this is a secondary carbon, Sₙ1 pathways involving a carbocation intermediate are also possible, particularly with weak nucleophiles and polar protic solvents, but Sₙ2 is often favored.[5]

-

Stereochemistry: A key feature of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center.[6] If starting with an enantiomerically pure form of this compound (e.g., (R)-methyl 3-chlorobutanoate), the product will have the opposite configuration (S). This predictable stereochemical outcome is highly valuable in asymmetric synthesis.

-

Common Nucleophiles: A wide array of nucleophiles can be used, including azides (to form amino acids), cyanides (for chain extension), thiolates (to introduce sulfur), and various carbanions.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to yield Methyl Crotonate. This is often a competing and undesirable side reaction during nucleophilic substitution attempts. To favor substitution over elimination, it is generally advisable to use non-basic nucleophiles or milder reaction conditions.

Reactions at the Ester Group

The ester functionality can undergo hydrolysis, transesterification, or reduction.

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to 3-chlorobutanoic acid.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to 4-chloro-2-butanol.

Applications in Research and Drug Development

Halogenated compounds are prevalent in pharmaceuticals, and building blocks like this compound are instrumental in their synthesis.[7] The ability to introduce a four-carbon chain with functionality at both ends makes it a powerful tool for drug discovery.[8][9]

Role as a Chiral Building Block

The primary application of this compound is as a versatile building block. Its defined carbon skeleton and reactive handles allow for its incorporation into larger, more complex target molecules. While specific examples directly citing the 3-chloro isomer in late-stage drug synthesis are not as prevalent in public literature as its 4-chloro isomer, its utility can be illustrated through its role in forming key structural motifs.

Illustrative Workflow: Synthesis of a Substituted Pyrrolidinone Core

Pyrrolidinone structures are common in many biologically active compounds. This workflow demonstrates how this compound could be used to construct such a core.

Caption: Workflow for Pyrrolidinone Synthesis.

Methodology:

-

Nucleophilic Substitution: this compound is reacted with a primary amine (R-NH₂). The amine acts as a nucleophile, displacing the chloride via an Sₙ2 reaction to form an amino ester intermediate.

-

Cyclization: The resulting intermediate, upon heating or treatment with a coupling agent, undergoes an intramolecular cyclization. The nitrogen atom attacks the ester carbonyl, eliminating methanol and forming the stable five-membered pyrrolidinone ring.

This strategy allows for the rapid generation of a library of substituted pyrrolidinones by simply varying the primary amine used in the first step, demonstrating the power of this compound as a versatile scaffold.

Safety, Handling, and Toxicology

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[10]

Hazard Identification

This compound is classified as a hazardous substance.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Signal Word: Warning[10]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling this chemical.[10]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[10]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[10]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[10]

-

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

- Google Patents. (2017). CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate.

-

PubChem. (n.d.). methyl (3R)-3-chlorobutanoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Chlorobutanoate: A Key Building Block in Organic Chemistry Beyond Pharmaceuticals. Retrieved from [Link]

-

MOC, Master Organic Chemistry. (2012, June 20). Nucleophilic Substitution Reactions (2) [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

-

MOC, Master Organic Chemistry. (2012, June 20). Nucleophilic Substitution Reactions (3) - SN1 [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-butenoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Retrieved from [Link]

- Google Patents. (2014). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.

-

MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

PubMed Central. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

Indian Journal of Chemistry. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α, β-unsaturated acid chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylheptanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of 1-chlorobutane. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aksci.com [aksci.com]

Introduction: The Strategic Value of a Bifunctional Synthon

An In-depth Technical Guide to Methyl 3-chlorobutanoate (C₅H₉ClO₂)

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile halogenated ester with significant applications in organic synthesis. With a focus on its role as a chiral synthon, this document details its physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. The content is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features for the construction of complex chemical entities.

This compound is an organic compound with the molecular formula C₅H₉ClO₂.[1][2][3] Structurally, it is the methyl ester of 3-chlorobutanoic acid. The molecule's significance in synthetic chemistry is derived from its bifunctional nature, possessing both a reactive ester group and a secondary alkyl chloride. Crucially, the carbon atom to which the chlorine is attached (C3) is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. This chirality makes enantiomerically pure forms of this compound highly valuable building blocks in asymmetric synthesis, a cornerstone of modern drug discovery and development.[4][5][6]

This guide offers a deep dive into the essential technical aspects of this compound, moving from its fundamental properties to practical, field-proven methodologies for its synthesis and characterization, and finally exploring its synthetic potential.

Physicochemical & Structural Properties

A precise understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below. The presence of the polar C-Cl and C=O bonds results in a higher boiling point than that of non-polar alkanes of similar molecular weight, a consequence of dipole-dipole interactions and London dispersion forces.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₂ | [1][2][3] |

| Molecular Weight | 136.58 g/mol | [2][3] |

| CAS Number | 817-76-5 (for racemic) | [1][3] |

| Appearance | Colorless Liquid | [8] (Inferred from similar compounds) |

| Density | ~1.081 g/cm³ | [3] |

| Boiling Point | ~150 °C at 760 mmHg | [3] |

| Flash Point | ~48.1 °C | [3] |

| Refractive Index (n20/D) | ~1.417 | [3] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [8][9] |

Synthesis: Electrophilic Addition to an α,β-Unsaturated Ester

Causality of Synthetic Route Selection: The most direct and common laboratory-scale synthesis of this compound is the hydrochlorination of methyl crotonate. Methyl crotonate is a readily available α,β-unsaturated ester. This route is favored because the carbon-carbon double bond is susceptible to electrophilic addition. The reaction with hydrogen chloride (HCl) proceeds via a carbocation intermediate, following Markovnikov's rule. In this specific case, the secondary carbocation formed by the protonation of C2 is more stable than the primary carbocation that would be formed by protonation at C3, leading to the desired 3-chloro product.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of Racemic this compound

This protocol describes a representative procedure for the synthesis of the racemic compound.

-

Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a gas inlet adapter connected to a cylinder of anhydrous HCl gas (or a dropping funnel for an HCl solution in ether), and a drying tube to protect from atmospheric moisture.

-

Reagent Charging: Dissolve methyl crotonate (e.g., 0.1 mol, 10.0 g) in a suitable anhydrous solvent like dichloromethane (100 mL).

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous HCl gas through the solution with vigorous stirring. Alternatively, add a saturated solution of HCl in anhydrous diethyl ether dropwise. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess HCl.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[3]

Spectroscopic Characterization: A Self-Validating System

Trustworthiness through Analysis: The identity and purity of the synthesized product must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others, ensuring the structural integrity of the final compound.[10][11][12]

Caption: Logical flow for the structural validation of the target molecule.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | δ ≈ 1.6 ppm | Doublet, 3H | Methyl group (CH₃) at C4, split by the single proton at C3. |

| δ ≈ 2.8 ppm | Doublet of doublets, 2H | Methylene protons (CH₂) at C2, split by the proton at C3. | |

| δ ≈ 3.7 ppm | Singlet, 3H | Ester methyl protons (OCH₃), no adjacent protons to cause splitting. | |

| δ ≈ 4.4 ppm | Multiplet, 1H | Methine proton (CH) at C3, split by protons at C2 and C4. | |

| ¹³C NMR | δ ≈ 25 ppm | CH₃ | C4 methyl carbon. |

| δ ≈ 45 ppm | CH₂ | C2 methylene carbon. | |

| δ ≈ 52 ppm | CH₃ | OCH₃ ester methyl carbon. | |

| δ ≈ 55 ppm | CH | C3 methine carbon bearing the chlorine atom (deshielded). | |

| δ ≈ 170 ppm | C | C1 ester carbonyl carbon (highly deshielded). | |

| IR | ~2950-3000 cm⁻¹ | Strong | C-H stretching from the alkyl groups.[13] |

| ~1740 cm⁻¹ | Strong, sharp | C=O stretching of the saturated ester functional group. | |

| ~1170-1250 cm⁻¹ | Strong | C-O stretching of the ester. | |

| ~600-800 cm⁻¹ | Medium-Strong | C-Cl stretching.[13] | |

| Mass Spec | m/z = 136 & 138 | Molecular Ion (M⁺) | Presence of two peaks in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |

| m/z = 105, 107 | M⁺ - OCH₃ | Fragment corresponding to the loss of the methoxy group. | |

| m/z = 101 | M⁺ - Cl | Fragment corresponding to the loss of the chlorine atom. |

Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. IR frequencies are in cm⁻¹.[14][15]

Chemical Reactivity and Applications in Drug Development

This compound is a valuable intermediate precisely because of its predictable reactivity. Its two primary functional groups can be addressed selectively or in sequence to build molecular complexity.

-

Nucleophilic Substitution at C3: The carbon atom bonded to chlorine is electrophilic due to the electronegativity of the chlorine atom.[7][9] It is susceptible to Sₙ2 reactions with a variety of nucleophiles (e.g., azides, cyanides, amines, thiols), allowing for the introduction of diverse functional groups at the C3 position. When using an enantiomerically pure starting material, these reactions often proceed with an inversion of stereochemistry, providing a powerful tool for controlling the absolute configuration of a new stereocenter.[16]

-

Ester Manipulation: The ester group can undergo hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, or reaction with Grignard reagents to form tertiary alcohols. This versatility allows for chain extension and functional group interconversion.

Role as a Chiral Synthon: In drug development, achieving high enantiomeric purity is critical, as different enantiomers of a drug can have vastly different biological activities.[6][17] Enantiopure (R)- or (S)-methyl 3-chlorobutanoate serves as a "chiral synthon"—a pre-made chiral building block.[4][5] Incorporating this synthon into a larger molecule transfers its defined stereochemistry into the final product, bypassing the need for difficult chiral separations or complex asymmetric syntheses later in the sequence. For example, it can be used to synthesize chiral γ-amino acids or chiral lactones, which are common motifs in biologically active molecules.[17] The "methyl effect," or the strategic placement of methyl groups, can also be used to modulate a molecule's conformation, solubility, and metabolic stability, all key parameters in drug design.[18][19]

Caption: Reactivity pathways for this compound in synthesis.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on its structural similarity to other chlorinated esters and flammable liquids.[20][21][22]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[21][23]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20][21]

-

Fire Safety: The compound has a relatively low flash point and should be treated as a flammable liquid. Keep away from heat, sparks, and open flames.[3][23] Ensure proper grounding of containers to prevent static discharge.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[20][22]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound stands as a testament to the power of simple, bifunctional molecules in the complex world of chemical synthesis. Its value is rooted in its predictable reactivity, the strategic importance of its stereocenter, and its utility as a foundational block for constructing more elaborate, high-value molecules. For the medicinal chemist and the process researcher alike, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the pursuit of novel therapeutics and other advanced materials.

References

-

Ohno, M., & Otsuka, M. (1989). Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. PubMed. [Link]

-

National Center for Biotechnology Information. methyl (3R)-3-chlorobutanoate. PubChem. [Link]

-

Sanz, M. M., et al. (2012). Gas-phase Oxidation of Methyl Crotonate and Ethyl Crotonate. Kinetic Study of Their Reactions Toward OH Radicals and Cl Atoms. PubMed. [Link]

-

Wikipedia. Alkane. Wikipedia. [Link]

-

SpectraBase. dl-3-Chlorobutyric acid, methyl ester. SpectraBase. [Link]

-

National Center for Biotechnology Information. Methyl 3-chlorobut-2-enoate. PubChem. [Link]

-

ResearchGate. Chiral γ-lactam synthesis via asymmetric C–H amidation. ResearchGate. [Link]

-

University of Windsor. Asymmetric Synthesis. University of Windsor, Department of Chemistry and Biochemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

University of York. Asymmetric Synthesis. University of York. [Link]

-

Puzzarini, C., et al. (2020). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. National Institutes of Health. [Link]

-

Clark, J. an introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]

- Google Patents. Method for synthesizing methyl gamma-chlorobutyrate.

-

Chemistry LibreTexts. Haloalkanes. Chemistry LibreTexts. [Link]

-

ChemWhat. Methyl 4-chlorobutyrate CAS#: 3153-37-5. ChemWhat. [Link]

-

BYJU'S. Overview of Haloalkanes and Haloarenes. BYJU'S. [Link]

-

ResearchGate. Predicted formation mechanism for syn‐selective hydrochlorination. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Chlorobutanoate: A Key Building Block in Organic Chemistry Beyond Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. Synthesis of methyl-3-aminocrotonate. ResearchGate. [Link]

-

ResearchGate. Synthetic procedures of methyl (Z)-Δβγ-matrinic crotonate and (Z). ResearchGate. [Link]

- Google Patents. Method for chlorination of methylated aromatic compounds.

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

PubMed. [Application of methyl in drug design]. PubMed. [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

SpringerLink. Kinetics of liquid-phase noncatalytic methanol hydrochlorination in hydrochloric acid. SpringerLink. [Link]

-

Indian Journal of Chemistry. Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α. Indian Journal of Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018). Determining a Structure with IR and NMR. YouTube. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemwhat.com [chemwhat.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Alkane - Wikipedia [en.wikipedia.org]

- 14. spectrabase.com [spectrabase.com]

- 15. m.youtube.com [m.youtube.com]

- 16. york.ac.uk [york.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methyl 4-chloro-3-oxo-butanoate - Safety Data Sheet [chemicalbook.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure and Applications of Methyl 3-chlorobutanoate

This guide provides a comprehensive technical overview of Methyl 3-chlorobutanoate, a versatile chiral building block with significant applications in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, reactivity, and strategic use in the construction of complex molecular architectures.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 817-76-5) is a halogenated ester that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a reactive chlorine atom at the C-3 position and a methyl ester functionality, allows for a diverse range of chemical transformations. The presence of a stereocenter at the chlorinated carbon introduces the element of chirality, making it a particularly useful precursor for the enantioselective synthesis of biologically active molecules.[3][4][5][6] The strategic placement of the chloro and ester groups enables chemists to perform sequential and regioselective modifications, rendering it a powerful tool in the synthetic chemist's arsenal. This guide will delve into the fundamental aspects of this compound, providing a robust understanding of its properties and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₂ | [1][2] |

| Molecular Weight | 136.58 g/mol | |

| CAS Number | 817-76-5 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 150 °C at 760 mmHg | [2] |

| Density | 1.081 g/cm³ | [2] |

| Refractive Index | 1.417 | [2] |

| Flash Point | 48.1 °C | [2] |

Synthesis of this compound: A Comparative Analysis

Several synthetic routes to this compound have been established, each with its own merits and drawbacks. The choice of method often depends on the desired scale, available starting materials, and stereochemical requirements.

Fischer Esterification of 3-Chlorobutanoic Acid

The most direct and classical approach is the Fischer esterification of 3-chlorobutanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Causality: This is an equilibrium-controlled reaction.[7] The use of excess methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield of the desired ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobutanoic acid (1.0 eq).

-

Add an excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC analysis.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Addition of Hydrogen Chloride to Methyl Crotonate

An alternative approach involves the hydrochlorination of methyl crotonate. This reaction proceeds via an electrophilic addition mechanism.

Causality: The double bond in methyl crotonate acts as a nucleophile, attacking the proton of HCl to form a carbocation intermediate. The subsequent attack of the chloride ion can theoretically lead to the formation of both this compound and Methyl 2-chlorobutanoate. However, the formation of the secondary carbocation at the C-3 position is more favorable than the primary carbocation at the C-2 position, leading to this compound as the major product (Markovnikov's rule).

Experimental Protocol: Hydrochlorination of Methyl Crotonate

-

Dissolve methyl crotonate (1.0 eq) in a suitable inert solvent, such as dichloromethane, in a flask cooled in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-nucleophilic solvent (e.g., diethyl ether).

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the excess HCl.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting product by fractional distillation under reduced pressure.

Caption: Workflow for structural elucidation.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to the presence of two reactive sites: the electrophilic carbon bearing the chlorine atom and the ester functionality.

Nucleophilic Substitution at C-3

The carbon atom attached to the chlorine is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This Sₙ2 reaction proceeds with inversion of configuration if the starting material is enantiomerically pure.

Causality: The electronegativity of the chlorine atom polarizes the C-Cl bond, making the carbon atom electron-deficient and thus a good electrophile. A wide range of nucleophiles, such as amines, azides, cyanides, and thiolates, can displace the chloride ion.

Reactions of the Ester Group

The ester group can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or reaction with Grignard reagents to form tertiary alcohols.

Application in the Synthesis of β-Lactams

This compound can serve as a precursor for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. [8][9][10][11][12]For instance, displacement of the chloride with an azide, followed by reduction of the azide to an amine and subsequent cyclization, can lead to the formation of the azetidinone ring.

Stereochemistry and Enantioselective Synthesis

The C-3 carbon of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-Methyl 3-chlorobutanoate and (S)-Methyl 3-chlorobutanoate. For applications in drug development, the synthesis of a single enantiomer is often crucial, as different enantiomers can exhibit vastly different pharmacological activities.

Several strategies have been developed for the asymmetric synthesis of 3-chlorobutanoic acid and its esters:

-

Chiral Resolution: Racemic 3-chlorobutanoic acid can be resolved into its individual enantiomers through the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent esterification. [13][]* Asymmetric Synthesis: Enantioselective methods, such as the use of chiral catalysts or enzymes, can be employed to directly synthesize one enantiomer in excess. [3][15][16][17][18][19]For example, the asymmetric reduction of a corresponding ketoester can yield a chiral hydroxy ester, which can then be converted to the chloro derivative.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. [20]It is a skin and eye irritant. [21]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important and versatile building block in modern organic synthesis. Its bifunctional nature, coupled with the presence of a key stereocenter, provides a powerful platform for the construction of complex and stereochemically defined molecules. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for leveraging its full potential in research and development, particularly in the pursuit of novel therapeutic agents.

References

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. (2010). PubMed. Retrieved January 8, 2026, from [Link]

-

Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

The Essential Role of Methyl 3-methyl-2-butenoate in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

Synthesis of β-Lactams. (2020, June 7). Encyclopedia.pub. Retrieved January 8, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of β-Lactams. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Recent advances in β-lactam synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Figure 5. 13 C NMR spectra for C3 and the methyl group of compound 21.... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Highly stereoselective synthesis of beta-lactams utilizing alpha-chloroimines as new and powerful chiral inductors. (2008). PubMed. Retrieved January 8, 2026, from [Link]

-

methyl (3R)-3-chlorobutanoate. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

3-CHLOROBUTANOIC ACID, (3R)-. (n.d.). precisionFDA. Retrieved January 8, 2026, from [Link]

-

Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved January 8, 2026, from [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). KGROUP. Retrieved January 8, 2026, from [Link]

-

(3R)-3-chlorobutanoic acid. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

CASE via MS: Ranking Structure Candidates by Mass Spectra. (n.d.). Retrieved January 8, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 8, 2026, from [Link]

-

Asymmetric synthesis of the chiral synthon ethyl (S)-4-chloro-3-hydroxybutanoate using Lactobacillus kefir. (2005, February 21). Technical University of Munich. Retrieved January 8, 2026, from [Link]

-

Methyl 2-chlorobutanoate. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019, December 19). ChemRxiv. Retrieved January 8, 2026, from [Link]

-

Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. (2025, August 7). ResearchGate. Retrieved January 8, 2026, from [Link]

-

The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. (2025, August 6). Retrieved January 8, 2026, from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Butanoic acid, methyl ester. (n.d.). NIST. Retrieved January 8, 2026, from [Link]

-

Asymmetric synthesis of (S,R)- and (R,R)-methiin stereoisomers. (2025, April 28). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Vibrational studies (FTIR and Raman), conformational analysis, NBO, HOMO-LUMO and reactivity descriptors of S – methyl thiobutanoate, CH3CH2CH2C(O)SCH3. (2025, August 5). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Buy (3S)-3-chlorobutanoic acid | 25139-77-9 [smolecule.com]

- 4. methyl (3R)-3-chlorobutanoate | C5H9ClO2 | CID 638135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. (3R)-3-chlorobutanoic acid | C4H7ClO2 | CID 10986210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Lactam synthesis [organic-chemistry.org]

- 10. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]

- 11. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Highly stereoselective synthesis of beta-lactams utilizing alpha-chloroimines as new and powerful chiral inductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Methyl 2-chlorobutanoate | C5H9ClO2 | CID 123415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to Methyl 3-Chlorobutanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 3-chlorobutanoate, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. From its fundamental properties to detailed synthetic protocols and applications, this document serves as a critical resource for professionals navigating the complexities of modern chemical research and development.

Compound Identification and Chemical Properties

IUPAC Name: this compound[1]

Synonyms: Methyl 3-chlorobutyrate, 3-Chlorobutanoic acid methyl ester[1][2]

This compound is a chlorinated ester with a chiral center at the C3 position, making it a valuable building block for stereospecific synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H9ClO2 | [1][2] |

| Molecular Weight | 136.58 g/mol | [3][4] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 150 °C at 760 mmHg | [5] |

| Density | 1.081 g/cm³ | [5] |

| Flash Point | 48.1 °C | [5] |

| Refractive Index | 1.417 | [5] |

Synthesis of this compound: The Fischer-Speier Esterification

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 3-chlorobutanoic acid with methanol, catalyzed by a strong acid.[6] This equilibrium-driven reaction is favored by using an excess of the alcohol or by removal of water as it is formed.[6][7]

Causality of Experimental Choices

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6] Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product side according to Le Châtelier's principle.[7] The reaction is typically performed under reflux to increase the reaction rate.

Detailed Experimental Protocol

Materials:

-

3-Chlorobutanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Experimental Workflow Diagram

Caption: Synthetic transformations of this compound.

Safety and Handling

GHS Hazard Statements (presumed based on similar compounds):

-

H226: Flammable liquid and vapor. [8]* H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause respiratory irritation. [8] Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via Fischer esterification, combined with its dual reactivity, makes it an attractive intermediate for the preparation of a wide range of more complex molecules, particularly those requiring a chiral center at the β-position. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development, including the pursuit of novel therapeutic agents.

References

-

Fischer Esterification. Chem LibreTexts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. [Link]

-

PubChem. Methyl 2-chlorobutanoate. [Link]

-

PubChem. methyl (3R)-3-chlorobutanoate. [Link]

-

NMR Chemical Shifts. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

University of Toronto. Experiment 10: Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

National Institute of Standards and Technology. Methyl 3-butenoate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). [Link]

-

13-C NMR Chemical Shift Table.pdf. 13C NMR Chemical Shift Table. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl methanoate. [Link]

- Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762) [hmdb.ca]

- 3. methyl (3R)-3-chlorobutanoate | C5H9ClO2 | CID 638135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. echemi.com [echemi.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. athabascau.ca [athabascau.ca]

- 8. Methyl 2-chlorobutanoate | C5H9ClO2 | CID 123415 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-chlorobutanoate

Abstract: This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-chlorobutanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offering a detailed prediction and interpretation of chemical shifts, spin-spin coupling, and signal integration. Furthermore, it outlines a robust experimental protocol for spectrum acquisition and provides insights into data analysis. The guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility in a laboratory setting.

Part 1: Theoretical Framework for 1H NMR Analysis

Proton (1H) NMR spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in an external magnetic field (B₀), these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition, or "resonance," between these states. The precise frequency required for resonance is highly sensitive to the local electronic environment of each proton, providing a unique fingerprint of the molecule's structure.

Three core parameters are extracted from a 1H NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electronegative atoms or groups withdraw electron density from around a proton, "deshielding" it from the external magnetic field. Such protons require a lower applied field to achieve resonance and thus appear at a higher chemical shift (downfield).[2]

-

Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a quantitative ratio of the different types of protons in the molecule.

-

Spin-Spin Coupling (J-coupling): The magnetic field of a proton is influenced by the spin states of protons on adjacent atoms. This interaction, known as J-coupling, causes signals to be split into multiple lines (a multiplet). The "n+1 rule" is a common heuristic, where a signal for a proton with 'n' equivalent neighboring protons is split into 'n+1' lines.[3]

Part 2: Structural Analysis of this compound

This compound (C₅H₉ClO₂) is a chiral ester containing several distinct proton environments, making it an excellent candidate for structural elucidation by 1H NMR.[4][5] Understanding its structure is the first step in predicting and interpreting its spectrum.

The molecule has four chemically non-equivalent sets of protons, labeled (a) through (d) in the diagram below.

Caption: Molecular structure of this compound with non-equivalent proton environments labeled (a-d).

-

Protons (a): A methyl group (CH₃) at C4.

-

Proton (b): A methine proton (CH) at C3, bonded to the chlorine atom.

-

Protons (c): A methylene group (CH₂) at C2, which is alpha to the carbonyl group.

-

Protons (d): A methyl group (CH₃) of the ester functionality.

Part 3: Predicted 1H NMR Spectrum and Signal Assignment

Based on established chemical shift correlations and coupling principles, a detailed prediction of the 1H NMR spectrum can be synthesized. The presence of a chiral center at C3 renders the two methylene protons (c) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling.

| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| (d) | -OCH₃ | ~ 3.7 | 3H | Singlet (s) |

| (b) | -CH(Cl)- | ~ 4.3 - 4.5 | 1H | Multiplet (m) |

| (c) | -CH₂-C(=O)- | ~ 2.8 - 3.0 | 2H | Doublet of Doublets (dd) |

| (a) | CH₃-CH- | ~ 1.6 | 3H | Doublet (d) |

Detailed Signal Analysis

-

Signal (d): -OCH₃ Protons (Singlet, 3H, ~3.7 ppm)

-

Causality: These protons are attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield compared to an alkyl C-H bond. A typical range for methyl esters is 3.5-4.0 ppm.[2][6] As there are no protons on the adjacent carbonyl carbon, no spin-spin coupling occurs, resulting in a sharp singlet.

-

-

Signal (b): -CH(Cl)- Proton (Multiplet, 1H, ~4.3-4.5 ppm)

-

Causality: This proton is directly attached to the carbon bearing the highly electronegative chlorine atom, causing the most substantial downfield shift in the aliphatic region (typically 2.5-4.5 ppm).[2][7] This proton is coupled to the three (a) protons and the two (c) protons. This complex coupling (3+2 = 5 neighboring protons) will result in a complex multiplet.

-

-

Signal (c): -CH₂-C(=O)- Protons (Doublet of Doublets, 2H, ~2.8-3.0 ppm)

-

Causality: These methylene protons are alpha to the carbonyl group, which deshields them to the ~2.1-2.6 ppm range.[7] However, they are also beta to the electronegative chlorine, which will shift them further downfield into the predicted range. Due to the C3 chiral center, these two protons are diastereotopic. Each will couple to the single (b) proton (vicinal coupling) and to each other (geminal coupling), resulting in two distinct signals, each appearing as a doublet of doublets (dd). For simplicity in the table, they are grouped, but a high-resolution spectrum would resolve them separately.

-

-

Signal (a): CH₃-CH- Protons (Doublet, 3H, ~1.6 ppm)

-

Causality: This is a standard alkyl methyl group, but its position adjacent to the electron-withdrawing -CH(Cl) group shifts it downfield from the typical ~0.9 ppm to around 1.6 ppm. These three equivalent protons are coupled only to the single (b) proton on the adjacent carbon. Following the n+1 rule (1+1=2), the signal is split into a doublet.

-

Visualization of Coupling Relationships

Caption: Spin-spin (J-coupling) interactions between proton environments in this compound.